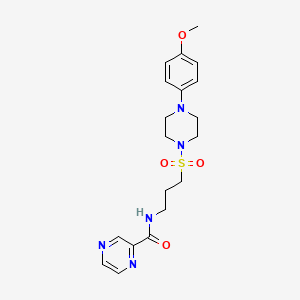

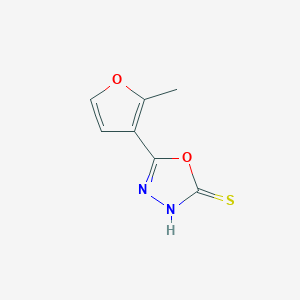

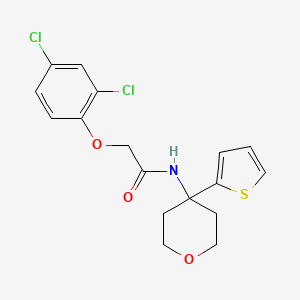

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide” is a compound that has been studied for its potential pharmacological properties . It is derived from a class of compounds known as piperazines . Piperazines and their derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Antibacterial Agents

N-aryl and N-alkyl piperazine derivatives have been reported as potent antibacterial agents . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections .

Antimalarial Agents

Some piperazine derivatives have shown potential as antimalarial agents . They can interfere with the life cycle of malaria parasites, potentially helping to prevent or treat malaria .

Antipsychotic Agents

Piperazine derivatives have been used as antipsychotic agents . They can affect neurotransmission in the brain, potentially helping to manage symptoms of psychiatric disorders .

Antifungal Agents

Some piperazine derivatives have been reported as antifungal agents . They can inhibit the growth of fungi, making them useful in the treatment of fungal infections .

Acetylcholinesterase Inhibitors

In a study, six synthetic piperazine derivatives were screened for their efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies . AChEIs are used in the treatment of diseases like Alzheimer’s and myasthenia gravis .

Mecanismo De Acción

Target of Action

The primary targets of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide are α1D and α1A adrenoceptors . These receptors are part of the G protein-coupled receptor family and play a significant role in various neurological conditions .

Mode of Action

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide interacts with its targets, the α1D and α1A adrenoceptors, by exhibiting high subtype-selectivity . This interaction results in the induction of apoptosis in certain cell types, such as those found in benign prostatic hyperplasia .

Biochemical Pathways

The compound affects the apoptotic pathways in cells. It has been found to induce apoptosis in an α1-independent manner . RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, B-lymphoma Mo-MLV insertion region 1 [Bmi-1], ITGA2, FGFR3, RRS1, and SGK1) that are involved in the apoptotic induction of this compound .

Pharmacokinetics

The compound has been shown to exhibit significant cell viability inhibition and apoptotic induction in vitro .

Result of Action

The molecular and cellular effects of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide’s action include decreased cell proliferation and induced apoptosis in certain cell types . This results in the prevention of the progression of conditions such as prostatic hyperplasia .

Action Environment

The action, efficacy, and stability of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .

Propiedades

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4S/c1-28-17-5-3-16(4-6-17)23-10-12-24(13-11-23)29(26,27)14-2-7-22-19(25)18-15-20-8-9-21-18/h3-6,8-9,15H,2,7,10-14H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPYGSFHHDBVQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2393595.png)

![(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B2393603.png)

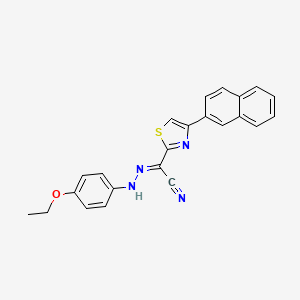

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2393605.png)

![1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid](/img/structure/B2393606.png)

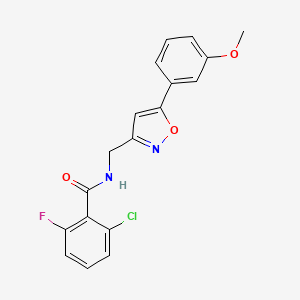

![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2393608.png)

![2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2393617.png)